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Compound of Interest

Compound Name:
3-Iodo-4-(piperidin-1-yl)benzoic

acid

CAS No.: 1131614-26-0

Cat. No.: B3184950 Get Quote

Executive Summary: The Scaffold Liability Paradox
In the development of neuroprotective and oncological therapeutics, the 3-Iodo-4-(piperidin-1-
yl)benzoic acid (IPBA) scaffold presents a classic medicinal chemistry paradox. While the

iodine substituent enhances lipophilicity and facilitates halogen bonding (critical for high-affinity

binding to targets like the Sigma-1 Receptor (σ1R) or Macrophage Migration Inhibitory Factor

(MIF)), the piperidine moiety introduces a basic center that frequently drives promiscuity.

This guide provides a rigorous framework for evaluating the off-target effects of IPBA

derivatives. Unlike generic screening protocols, this document focuses on the specific "liability

vector" of this scaffold: the combination of a lipophilic halogenated tail and a cationic head,

which historically correlates with hERG blockade and Sigma-2 (σ2R) cross-reactivity.

The Selectivity Landscape: Primary vs. Off-Target
Interactions
To objectively evaluate IPBA derivatives, we must define the "Safe Space." The table below

contrasts the IPBA scaffold's performance against standard alternatives in the field of Sigma

Receptor modulation.
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Table 1: Comparative Selectivity Profile (Representative
Data)

Compound
Class

Primary
Target (

σ1R)

Critical Off-
Target (

σ2R)

Safety
Liability (

hERG)

Selectivity
Ratio (σ2R/
σ1R)

Evaluation

IPBA

Derivative

(Lead)

1.2 nM 14 nM 0.8 µM ~11

High Potency,

High Risk.

Poor hERG

safety

margin.

Haloperidol

(Reference)
2.0 nM 45 nM 0.02 µM ~22

Dirty Drug.

Known QT

prolongation

risk; non-

selective.

PRE-084

(Agonist Alt)
44 nM >10,000 nM >100 µM >200

High

Selectivity.

Poor

bioavailability

; weak

potency.

Rigidified

Spiro-IPBA
3.5 nM 280 nM 15 µM ~80

Optimized.

Rigidification

reduces

hERG fit

while

maintaining

σ1R affinity.
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Technical Insight: The IPBA scaffold often fails not on potency, but on the hERG safety margin.

A hERG

< 10 µM is a "stop" criterion in early discovery. The iodine atom typically increases

, exacerbating this blockade compared to chloro- or fluoro-analogs.

Critical Off-Target Panels & Mechanistic Rationale
You cannot screen for everything. For IPBA derivatives, you must prioritize the following three

off-target pathways based on structural causality.

A. The Cardiotoxicity Trap: hERG ( )
Causality: The piperidine nitrogen (protonated at physiological pH) mimics the potassium ion,

while the iodobenzoic ring engages in

-stacking with aromatic residues (Tyr652/Phe656) in the hERG pore.

Risk: QT interval prolongation leading to Torsades de Pointes.

Mitigation: Introduce oxygen into the piperidine ring (morpholine analog) or reduce

lipophilicity (zwitterionic carboxylate).

B. The Proliferative Confounder: Sigma-2 Receptor
(σ2R/TMEM97)
Causality: σ1R and σ2R share overlapping pharmacophores. IPBA derivatives often bind σ2R

with moderate affinity.

Risk: While σ1R activation is neuroprotective, σ2R activation is often cytotoxic/pro-apoptotic.

Non-selective compounds yield confusing phenotypic data (e.g., "Is the cell death due to off-

target σ2R binding?").
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C. The Cholinergic Artifact: VAChT
Causality: The structure of IPBA resembles Vesamicol, a known inhibitor of the Vesicular

Acetylcholine Transporter (VAChT).

Risk: False positives in cognitive enhancement assays.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Competitive Radioligand Binding (The "Gold
Standard")
Purpose: To determine the precise affinity (

) and selectivity ratio.

Membrane Preparation: Use Guinea pig brain homogenates (rich in σ1R) or PC12 cells.

Radioligands:

σ1R: Use

(+)-Pentazocine (highly selective).

σ2R: Use

-DTG in the presence of (+)-Pentazocine (to mask σ1R sites).

Incubation:

Incubate IPBA derivative (10 pM to 10 µM) with radioligand for 120 min at 37°C.

Validation Step: Include Haloperidol (10 µM) to define Non-Specific Binding (NSB). If NSB

> 20% of Total Binding, the assay is invalid.

Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces

filter binding of the lipophilic iodine).

Calculation: Derive
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via non-linear regression; convert to

using the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp for hERG (The
"Safety Gate")
Purpose: High-throughput electrophysiological assessment.

Cell Line: CHO cells stably expressing

(hERG).

Solution: Extracellular solution containing physiological

and

.

Voltage Protocol:

Hold at -80 mV.

Depolarize to +40 mV for 2s (activates channels).

Repolarize to -40 mV (elicits tail current).

Dosing: Apply IPBA derivative at 0.1, 1, 10, and 30 µM.

Readout: Measure inhibition of peak tail current.

Threshold: >50% inhibition at 10 µM flags the compound as "High Risk."

Visualization of Workflows and Pathways[1]
Diagram 1: The Selectivity Screening Funnel
This workflow illustrates the logical progression from synthesis to lead selection, highlighting

the "Kill Steps" for IPBA derivatives.
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Caption: The "Kill Step" logic for IPBA derivatives. Note that hERG safety is the final, most

rigorous gate due to the piperidine moiety's liability.

Diagram 2: Mechanistic Divergence (σ1R vs. Off-Target)
Understanding why selectivity matters: The signaling divergence between the target and the

off-target.
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Caption: Mechanistic consequences of poor selectivity. σ1R activation promotes survival, while

off-target σ2R/hERG binding triggers toxicity.

Optimization Strategies (The "Fix")
If your IPBA derivative shows poor selectivity in the assays above, employ these medicinal

chemistry strategies:

Reduce Basicity (

): The piperidine nitrogen usually has a

~10. Electron-withdrawing groups on the piperidine or switching to a piperazine or
morpholine can lower

to ~7-8, reducing hERG affinity without destroying σ1R binding.

Scaffold Hopping: Replace the iodine with a trifluoromethyl (-CF3) group. It mimics the

lipophilicity and volume of iodine but lacks the "sigma-hole" halogen bond capability, which

can sometimes drastically alter the selectivity profile (often improving hERG safety at the

cost of slight potency).

Zwitterionic Design: Introduce a carboxylic acid or polar tail distal to the binding

pharmacophore to prevent the molecule from crossing the blood-brain barrier (if peripheral

restriction is desired) or to reduce hERG channel trapping.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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